Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate
Description
Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate is an aromatic ester featuring a phenyl ring substituted with chlorine (Cl) and trifluoromethyl (CF₃) groups at the 4- and 3-positions, respectively. This compound is widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity and stability. Its ester group enables facile hydrolysis or transesterification, making it a versatile precursor for carboxylic acid derivatives or amides .
Properties
IUPAC Name |
methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILOVTWHASLNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate typically involves the esterification of 4-chloro-3-(trifluoromethyl)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Hydrolysis
The ester group in methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate can be hydrolyzed to form the corresponding carboxylic acid .
This reaction can be performed under acidic or basic conditions. For example, using hydrochloric acid: Acetic acid (6 ml) and concentrated hydrochloric acid (6 ml) were added to the obtained [4-chloro-3-(trifluoromethyl)phenyl]acetonitrile and the mixture was stirred at 100°C for 2 hours. After the temperature of the reaction mixture was returned to room temperature, the mixture was poured into water and extracted with ethyl acetate. The organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure to give crude [4-chloro-3-(trifluoromethyl)phenyl]acetic acid .
Reduction
The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophilic Substitution
Oxidation
The amino group can be converted to a nitro group or other oxidized forms through oxidation reactions.
Scientific Research Applications
Chemical Synthesis Applications
Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate serves as a critical intermediate in organic synthesis. It is often utilized in the following ways:
- Building Block in Organic Chemistry : The compound is employed as a precursor in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances reactivity and stability, making it suitable for various chemical transformations .
- Reactions : It can undergo oxidation, reduction, and substitution reactions. For instance:
- Oxidation : Converts to corresponding carboxylic acids using agents like potassium permanganate.
- Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.
- Substitution : The trifluoromethyl group can be replaced by nucleophiles such as amines under basic conditions.
Biological Research Applications
The compound has been investigated for its potential biological activities, particularly in the following areas:
- Antimicrobial and Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory effects, making it a candidate for drug development.
- Cancer Research : It has been explored as a potential therapeutic agent targeting angiogenesis-related disorders, which play a significant role in tumor growth. This application is supported by findings that link the compound to the inhibition of specific kinases involved in cancer progression .
Pharmaceutical Applications
In the pharmaceutical industry, this compound has shown promise in various drug discovery efforts:
- Kinase Inhibitors : The compound has been identified as a potent inhibitor of c-KIT kinase, which is crucial in treating gastrointestinal stromal tumors (GISTs). Its efficacy against both wild-type and drug-resistant mutants positions it as a potential therapeutic candidate .
- Intermediate in Drug Synthesis : It serves as an intermediate in synthesizing other pharmaceutical compounds, particularly those targeting hyper-proliferative diseases like cancer .
Industrial Applications
Beyond research and pharmaceuticals, this compound finds utility in industrial applications:
- Material Development : this compound is used in developing new materials with enhanced properties such as thermal stability and chemical resistance. Its unique chemical structure contributes to creating advanced materials for various applications.
Mechanism of Action
The mechanism of action of Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall bioactivity.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The target compound is compared to structurally related analogs with modifications in substituents, ester groups, or additional heterocycles:
Key Observations:
- Electronic Effects : The CF₃ group in the target compound enhances electron-withdrawing properties, influencing reactivity. Sulfonyl (QZ-1940) or thiophene () groups further modulate electronic profiles .
- Biological Relevance : Urea (10k) and thiazole moieties () enhance hydrogen-bonding capacity, crucial for target binding in drug design .
Physicochemical Properties
- Boiling Points : Biphenyl derivatives () have higher predicted boiling points (~379.8°C) due to increased molecular weight and rigidity .
- Solubility : Sulfonyl-containing compounds (QZ-1940, QY-9010) may exhibit lower aqueous solubility compared to the target compound, impacting formulation .
- Stability : Hydrazinylidene-linked compounds () are pH-sensitive, enabling applications in stimuli-responsive materials .
Biological Activity
Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate (CAS No. 66504-62-9) is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for better interaction with hydrophobic regions of proteins and cell membranes. This structural characteristic is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClF3O |
| Molecular Weight | 252.62 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group not only increases stability but also enhances reactivity, which can modulate enzyme activity or receptor function, leading to various biological effects such as anti-inflammatory and antimicrobial activities .
1. Anti-inflammatory Effects
Research indicates that compounds containing the trifluoromethyl group can exhibit anti-inflammatory properties. For instance, studies have shown that related compounds inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition have been documented, suggesting that this compound may have similar effects .
2. Antimicrobial Properties
This compound has been investigated for its antimicrobial potential. The presence of the trifluoromethyl group enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on COX Inhibition : In a comparative study, compounds with trifluoromethyl groups demonstrated significant inhibition of COX enzymes, with IC50 values ranging from 19.45 μM to 42.1 μM depending on the specific compound and enzyme target .
- Antitumor Activity : A related compound was found to act as a potent inhibitor of c-KIT kinase, showcasing antitumor efficacy in various models. This suggests that this compound may also possess similar anticancer properties .
Research Findings Summary
Recent research has focused on synthesizing derivatives of this compound and exploring their biological activities:
| Compound | Activity Type | Findings |
|---|---|---|
| Methyl 3-(trifluoromethyl)phenylacetate | Anti-inflammatory | Significant COX inhibition observed |
| CHMFL-KIT-64 | Antitumor | Potent against c-KIT mutants; good PK profile |
| Various Trifluoromethyl Derivatives | Antimicrobial | Enhanced membrane penetration and efficacy |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via esterification of the corresponding phenylacetic acid derivative. For example, in analogs like {4-chloro-3-[...]phenyl}acetic acid, esterification is achieved using methanol under acidic catalysis (e.g., HCl or H₂SO₄) . Optimization involves controlling stoichiometry (e.g., 4N-HCl in ethyl acetate for acid activation) and temperature (room temperature to 50°C) to minimize side reactions. Monitoring via TLC (e.g., ethyl acetate:methanol = 9:1, Rf = 0.60) ensures reaction completion .
Q. How can purity and structural integrity be validated during synthesis?
- Methodology : Combine chromatographic and spectroscopic techniques:
- TLC for preliminary purity assessment .
- HPLC with reverse-phase columns (e.g., C18) under acidic mobile phases (e.g., 0.1% trifluoroacetic acid) to achieve retention times consistent with standards (e.g., 0.99 minutes in TFA-modified conditions) .
- 1H/13C NMR to confirm substituent positions (e.g., δ 3.71 ppm for methyl ester groups, aromatic protons at δ 7.05–8.49 ppm) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group. Avoid exposure to moisture, as trifluoromethyl groups can sensitize the compound to degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?
- Methodology : Use single-crystal X-ray diffraction to resolve ambiguous structures. For example, in analogs like (E)-methyl 2-(2-(((4-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate, X-ray analysis confirmed regioselectivity of pyrazole ring substitutions . Computational modeling (DFT) can predict reactive sites and guide synthetic design .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing Cl with F or varying trifluoromethyl positions). For instance, in prostaglandin D receptor antagonists, replacing 4-chloro with 4-fluoro altered binding affinity by 10-fold, highlighting the role of halogen electronegativity . Validate using competitive binding assays (e.g., IC₅₀ comparisons) .
Q. How can NMR spectral overlaps in complex analogs be deconvoluted?
- Methodology : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping aromatic signals. For example, in methyl 2-[...]acetate derivatives, HSQC correlated δ 7.63–7.13 ppm aromatic protons with specific carbons, confirming substitution patterns . Deuterated solvents (e.g., CDCl₃) enhance resolution .
Q. What are the mechanistic implications of trifluoromethyl groups in biological assays?
- Methodology : The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In fungicidal analogs, replacing -CF₃ with -CH₃ reduced activity by 50%, as shown in strobilurin derivatives . Quantify effects via logP measurements and in vitro microsomal stability assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
